2-(Pyridin-3-ylmethoxy)benzaldehyde
Description
Contextual Significance of Pyridylmethoxybenzaldehyde Architectures in Organic Synthesis
The pyridylmethoxybenzaldehyde architecture serves as a versatile scaffold in organic synthesis, providing a template for the construction of more complex molecules. The constituent pyridine (B92270) and benzaldehyde (B42025) moieties can be readily modified, allowing for the systematic exploration of structure-activity relationships. This adaptability makes these compounds valuable intermediates in the development of new materials and biologically active agents. Research into analogous structures, such as pyridyl derivatives of vanillin, has highlighted their potential as allosteric modulators of hemoglobin, which could have implications for treating conditions like sickle cell disease. nih.gov For instance, the related compound 5-methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde (B15328394) has been specifically investigated for its ability to increase tissue oxygenation. google.comgoogle.com
Overview of Benzaldehyde and Pyridine Moieties in Chemical Research
The benzaldehyde moiety, one of the simplest aromatic aldehydes, is a cornerstone of organic chemistry. nih.gov Its aldehyde group is highly reactive and participates in a wide array of chemical transformations, including oxidations, reductions, and nucleophilic additions. Benzaldehyde and its derivatives are found in nature and are widely used as precursors in the synthesis of pharmaceuticals, agrochemicals, and fragrances. nih.gov
The pyridine ring, a heterocyclic analog of benzene (B151609) where a carbon atom is replaced by a nitrogen atom, is another fundamental building block in chemical research. arkajainuniversity.ac.in The nitrogen atom imparts a basic character and alters the electronic distribution within the aromatic ring, influencing its reactivity and intermolecular interactions. Pyridine and its derivatives are integral components of many important biological molecules, including vitamins and coenzymes, and are prevalent in numerous pharmaceutical compounds, exhibiting a broad spectrum of biological activities such as anticancer and antimicrobial properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-3-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-5-1-2-6-13(12)16-10-11-4-3-7-14-8-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLNYNOSOATOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297233 | |
| Record name | 2-(3-Pyridinylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114483-63-5 | |
| Record name | 2-(3-Pyridinylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114483-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Pyridinylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functional Group Transformations of 2 Pyridin 3 Ylmethoxy Benzaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group is a cornerstone of the reactivity of 2-(Pyridin-3-ylmethoxy)benzaldehyde, participating in a wide array of classic organic transformations. These reactions provide pathways to numerous other functional groups and molecular scaffolds.
Oxidation to Carboxylic Acid Derivatives
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(Pyridin-3-ylmethoxy)benzoic acid. This transformation is a fundamental reaction in organic synthesis. A variety of common oxidizing agents can be employed to achieve this conversion effectively. The choice of reagent can be tailored based on the desired reaction conditions and the presence of other functional groups in the molecule.
Commonly used oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). For instance, reaction with potassium permanganate in an aqueous solution or chromium trioxide in acetic acid can facilitate the oxidation. These strong oxidants ensure a high conversion rate of the aldehyde to the carboxylic acid. The general scheme for this oxidation is a well-established process for aromatic aldehydes.
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | 2-(Pyridin-3-ylmethoxy)benzoic acid |
| Chromium Trioxide (CrO₃) | Acetic acid | 2-(Pyridin-3-ylmethoxy)benzoic acid |
This table is based on general oxidation reactions of benzaldehydes and may be applicable to this compound.
Reduction to Primary Alcohols
The aldehyde group can be reduced to a primary alcohol, yielding [2-(Pyridin-3-ylmethoxy)phenyl]methanol. This reaction is a cornerstone of organic synthesis, providing access to benzyl (B1604629) alcohol derivatives which are valuable intermediates. The reduction is typically accomplished using hydride-based reducing agents.
Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred for its milder nature and compatibility with a wider range of solvents, including protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride, a more powerful reducing agent, is typically used in aprotic solvents like tetrahydrofuran (B95107) (THF). A study on a related pyrazole (B372694) carbaldehyde demonstrated successful reduction to the corresponding alcohol using NaBH₄ in methanol at low temperatures. nih.gov
| Reducing Agent | Typical Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | [2-(Pyridin-3-ylmethoxy)phenyl]methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | [2-(Pyridin-3-ylmethoxy)phenyl]methanol |
This table outlines common conditions for the reduction of aromatic aldehydes and is expected to be applicable to this compound.
Nucleophilic Addition Reactions at the Carbonyl Carbon
The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon bonds and a range of functionalized alcohol derivatives. Grignard reactions are a prime example of this reactivity. The reaction of this compound with a Grignard reagent (R-MgX) would proceed via nucleophilic addition to the carbonyl group, followed by an acidic workup to yield a secondary alcohol. masterorganicchemistry.com For example, reacting the aldehyde with an appropriate Grignard reagent can produce various alcohol derivatives. nih.gov
It is important to note that the presence of the electron-withdrawing pyridine (B92270) ring in the molecule can decrease the electron density at the aldehyde group, potentially influencing its reactivity towards nucleophiles.
| Nucleophile (Example) | Reagent Type | Intermediate Product | Final Product (after workup) |
| Methylmagnesium Bromide | Grignard Reagent | Magnesium alkoxide | 1-[2-(Pyridin-3-ylmethoxy)phenyl]ethanol |
| Phenylmagnesium Bromide | Grignard Reagent | Magnesium alkoxide | Phenyl[2-(pyridin-3-ylmethoxy)phenyl]methanol |
This table illustrates the expected products from the reaction of this compound with representative Grignard reagents based on general principles of nucleophilic addition.
Condensation Reactions (e.g., Imine Formation, Knoevenagel Condensation)
Condensation reactions involving the aldehyde group provide a powerful tool for constructing larger, more complex molecules. These reactions typically involve the reaction of the aldehyde with a nucleophile, followed by the elimination of a water molecule.
Imine Formation: this compound can react with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is often catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. masterorganicchemistry.comyoutube.com The formation of imines is a reversible process that can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.com
Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a weak base as a catalyst. nih.gov The reaction of this compound with an active methylene compound like malononitrile would be expected to yield a new α,β-unsaturated product. Research on the Knoevenagel condensation of various benzaldehydes with malononitrile shows that the reaction proceeds efficiently, often catalyzed by bases like piperidine (B6355638) or even under catalyst-free conditions in water. nih.govrsc.org
| Reaction Type | Reactant | Catalyst (Typical) | Product Type |
| Imine Formation | Primary Amine (e.g., Aniline) | Acid catalyst | Imine (Schiff Base) |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Weak base (e.g., Piperidine, an amine) | α,β-unsaturated nitrile |
This table summarizes the general conditions and expected product types for condensation reactions of this compound.
Reactivity of the Pyridine Heterocycle
The pyridine ring, while aromatic, exhibits different reactivity compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. This influences its susceptibility to electrophilic attack.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)
The pyridine ring in this compound can undergo electrophilic aromatic substitution, though it is generally less reactive than benzene towards electrophiles. The nitrogen atom deactivates the ring by inductively withdrawing electron density. Consequently, these reactions typically require more vigorous conditions, such as high temperatures and strong acids, compared to similar reactions with benzene derivatives.
For pyridine itself, electrophilic substitution, such as nitration or halogenation, occurs preferentially at the 3-position. In the case of this compound, the situation is more complex. The benzaldehyde (B42025) ring is also a substrate for electrophilic attack. The pyridin-3-ylmethoxy group is an ortho,para-directing group, while the aldehyde group is a meta-director. The nitration of benzaldehyde, for instance, primarily yields 3-nitrobenzaldehyde. researchgate.netscribd.com Therefore, the reaction of this compound with an electrophile could potentially lead to a mixture of products, with substitution occurring on either the pyridine or the benzene ring, depending on the precise reaction conditions.
| Reaction | Reagent | Expected Substitution Position on Pyridine Ring | Notes |
| Nitration | HNO₃/H₂SO₄ | C-5 or C-3 (relative to the methoxy (B1213986) group) | Requires harsh conditions. Substitution on the benzaldehyde ring is also possible. |
| Halogenation | X₂ (e.g., Br₂, Cl₂) / Lewis Acid | C-5 or C-3 (relative to the methoxy group) | Requires harsh conditions. Substitution on the benzaldehyde ring is also possible. |
This table outlines the expected reactivity based on the general principles of electrophilic aromatic substitution on pyridine and substituted benzenes.
Functionalization through Cross-Coupling Reactions
The structural framework of this compound, containing both a pyridine ring and a benzaldehyde moiety, allows for further functionalization through various cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules. While direct cross-coupling on the unmodified this compound is not extensively detailed in the provided search results, the principles of cross-coupling can be applied to its derivatives.
For instance, a related precursor can be functionalized with a variety of heteroaryl groups. google.comgoogle.com This can be achieved through organometallic coupling conditions, such as using a palladium catalyst like Pd(PPh₃)₄. google.comgoogle.com This suggests that if a suitable leaving group, such as a halide, were present on either the pyridine or benzene ring of a precursor to this compound, similar palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira could be employed to introduce new carbon-carbon or carbon-heteroatom bonds.
Table 1: Potential Cross-Coupling Reactions for Functionalization
| Reaction Type | Catalyst/Reagents | Potential Outcome |
| Suzuki Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Formation of a new C-C bond by coupling with a boronic acid or ester. |
| Heck Coupling | Pd Catalyst, Base | Formation of a new C-C bond by coupling with an alkene. |
| Sonogashira Coupling | Pd Catalyst, Cu Co-catalyst, Base | Formation of a new C-C bond by coupling with a terminal alkyne. |
Transformations and Stability of the Methoxy Linkage
The ether linkage in this compound is a key structural feature, and its stability and potential for transformation are critical aspects of the molecule's chemical profile.
The ether bond in this compound can be susceptible to cleavage under specific chemical conditions. This reaction would break the connection between the pyridylmethoxy and benzaldehyde moieties, yielding a substituted phenol (B47542) and a pyridylmethanol derivative. Common reagents for ether cleavage include strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃). The choice of reagent and reaction conditions would influence the efficiency and selectivity of the cleavage.
The chemical stability of this compound and its potential for salt disproportionation are important considerations, particularly in the context of its storage and handling. The pyridine nitrogen in the molecule can be protonated to form a salt. Disproportionation in this context could refer to a process where a salt of the compound might revert to its free base form and the corresponding acid, or undergo other transformations. The stability of the compound would also be influenced by factors such as pH, temperature, and exposure to light and oxygen. The ether linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than an ester linkage.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-(Pyridin-3-ylmethoxy)benzaldehyde, both ¹H and ¹³C NMR have been instrumental in confirming its structure.
The ¹H NMR spectrum of a related compound, 2-(Pyridin-2-ylmethoxy)benzaldehyde, in CDCl₃ shows a singlet for the aldehyde proton (CHO) at δ 10.02 ppm. The aromatic protons appear as a multiplet between δ 8.54 and 7.25 ppm, and the methoxy-linked methylene (B1212753) protons (OCH₂) show a singlet at δ 5.32 ppm. For the isomer 3-(Pyridin-3-ylmethoxy)benzaldehyde, the ¹H NMR spectrum in DMSO-d₆ reveals the aldehyde proton as a singlet at δ 9.88 ppm, the aromatic protons as a multiplet in the range of δ 7.93–7.85 ppm, and the methoxy-linked methylene protons as a singlet at δ 5.24 ppm.
¹H NMR Spectral Data
| Proton Type | Chemical Shift (δ) of 2-(Pyridin-2-ylmethoxy)benzaldehyde (in CDCl₃) | Chemical Shift (δ) of 3-(Pyridin-3-ylmethoxy)benzaldehyde (in DMSO-d₆) |
|---|---|---|
| Aldehyde (CHO) | 10.02 ppm (s) | 9.88 ppm (s) |
| Aromatic (Ar-H) | 8.54–7.25 ppm (m) | 7.93–7.85 ppm (m) |
| Methoxy-linked Methylene (OCH₂) | 5.32 ppm (s) | 5.24 ppm (s) |
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For the related compound benzaldehyde (B42025), the aldehyde carbon resonance appears at a significantly downfield chemical shift of δ 192.3 ppm. docbrown.info The aromatic carbons of benzaldehyde resonate at δ 136.5 ppm (C1), δ 29.7 ppm (C2, C6), δ 129.0 ppm (C3, C5), and δ 134.4 ppm (C4). docbrown.info In a substituted benzaldehyde like 2-methoxybenzaldehyde, the carbon signals are observed at δ 189.0 (CHO), 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, and 55.8 (OCH₃). rsc.org These values provide a reference for assigning the carbon signals in this compound.
¹³C NMR Chemical Shifts for Benzaldehyde and a Derivative
| Carbon Atom | Benzaldehyde (δ in ppm) docbrown.info | 2-Methoxybenzaldehyde (δ in ppm) rsc.org |
|---|---|---|
| C=O | 192.3 | 189.0 |
| Aromatic C1 | 136.5 | 161.5 |
| Aromatic C2 | 29.7 | 124.1 |
| Aromatic C3 | 129.0 | 120.5 |
| Aromatic C4 | 134.4 | 136.4 |
| Aromatic C5 | 129.0 | 127.7 |
| Aromatic C6 | 29.7 | 112.6 |
| OCH₃ | - | 55.8 |
The determination of diastereomeric ratios, such as for E/Z isomers, can be accomplished using ¹H NMR spectroscopy by integrating the signals corresponding to the different isomers. researchgate.net While this is more common for compounds with specific double bonds, such as oximes, it is a standard application of NMR. For instance, in oxime derivatives, the distinct chemical environments of the protons in the E and Z isomers lead to separate signals in the NMR spectrum, allowing for their quantification.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the aldehyde group is a key feature. mdpi.com For comparison, in 2-hydroxy-3-methoxybenzaldehyde, this stretch appears around 1650 cm⁻¹. nist.gov Additionally, vibrations associated with the pyridine (B92270) ring would be present. rsc.org
Characteristic IR Absorption Frequencies
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | ~1650-1700 |
| Pyridine Ring | Ring Vibrations | Multiple bands |
| Ether | C-O Stretch | ~1000-1300 |
| Aromatic Ring | C-H Bending | ~690-900 |
UV-Vis spectroscopy of aromatic aldehydes typically shows absorption bands corresponding to π → π* and n → π* electronic transitions. mdpi.comresearchgate.net For a related compound, 2-hydroxy-3-methoxybenzaldehyde, UV-Vis spectra have been recorded, providing a basis for comparison. nist.gov The specific λmax values for this compound would be influenced by the combined electronic effects of the pyridinylmethoxy and aldehyde substituents on the benzene (B151609) ring.
Electronic Absorption Properties and Conjugation Analysis
The electronic absorption spectrum of this compound is governed by the distinct chromophoric systems within its structure: the benzaldehyde moiety and the pyridine ring, linked by a methylene ether bridge. The conjugation within the benzaldehyde portion gives rise to characteristic electronic transitions. Theoretical studies on benzaldehyde itself predict an n→π* transition at lower energies (around 3.71 eV) and multiple π→π* transitions at higher energies (e.g., 4.33 eV and 4.89 eV). researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides an extremely accurate mass measurement, which is used to confirm the elemental composition of a molecule. For this compound (molecular formula C₁₃H₁₁NO₂), the theoretical exact mass can be calculated. When ionized in the positive mode, typically by protonation, the resulting ion is [M+H]⁺. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of this ion to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula. nih.gov
Elucidation of Fragmentation Pathways
The fragmentation of this compound in an electron ionization (EI) or collision-induced dissociation (CID) experiment provides valuable structural information. The fragmentation pattern is a composite of the pathways available to the benzaldehyde, ether, and pyridine functionalities.
Key fragmentation pathways include:
Alpha-cleavage of the ether bond: This is a major pathway, leading to the formation of two primary fragment ions.
Cleavage can produce the pyridinylmethyl cation ([C₆H₆N]⁺) at m/z 92 .
The other fragment would be an 2-oxybenzaldehyde radical cation , which could also be detected as the 2-hydroxybenzaldehyde cation ([C₇H₅O₂]⁺) at m/z 121 following hydrogen rearrangement.
Fragmentation of the benzaldehyde moiety: This follows well-known pathways for aromatic aldehydes. docbrown.infoyoutube.com
Loss of a hydrogen radical to form the stable benzoyl-type cation [M-H]⁺ at m/z 212 .
Loss of the formyl radical (-CHO) to give an ion at m/z 184 ([M-29]⁺). docbrown.info
Loss of carbon monoxide (-CO) from the [M-H]⁺ ion.
Fragmentation of the pyridine ring: The pyridine ring itself is stable, but can lose fragments like HCN.
A table of plausible fragments and their corresponding m/z values helps in interpreting the mass spectrum.
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction techniques are the most powerful methods for determining the solid-state structure of a crystalline material.
Single Crystal X-ray Diffraction for Definitive Molecular Structure
Single crystal X-ray diffraction (SCXRD) provides the unambiguous, three-dimensional structure of a molecule as it exists in a crystal lattice. Although a specific crystal structure for this compound is not found in the public domain, an analysis would yield precise data on bond lengths, bond angles, and torsion angles.
Key structural parameters that would be determined include:
The planarity of the benzaldehyde and pyridine rings.
The C-O-C bond angle of the ether linkage.
Intermolecular interactions, such as hydrogen bonds (e.g., involving the aldehyde oxygen or pyridine nitrogen) or π-π stacking interactions between aromatic rings, which dictate how the molecules pack in the crystal. For related structures, these packing arrangements are known to be crucial.
Powder X-ray Diffraction (XRPD) for Polymorphic Characterization
Powder X-ray diffraction (XRPD) is an essential technique for the characterization of a bulk crystalline solid. It is particularly important for identifying different crystalline forms, known as polymorphs. biosynth.com Polymorphism occurs when a single compound crystallizes into two or more different crystal lattices, which can arise from differences in molecular conformation or packing. researchgate.net
An XRPD analysis of this compound would provide a unique diffraction pattern, or "fingerprint," for its specific crystalline form. This pattern, consisting of diffraction peaks at specific 2θ angles, could be used to:
Confirm the identity of a synthesized batch against a reference standard.
Assess the purity of the bulk material by detecting the presence of other crystalline phases.
Identify and distinguish between different polymorphs or solvates (crystals containing solvent molecules), as each will have a distinct diffraction pattern.
Study phase transitions that may occur under different conditions, such as temperature changes. biosynth.com
Investigation of Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
In the solid state, weak C–H⋯O hydrogen bonds are anticipated to be a significant factor in the supramolecular assembly. The aldehyde group, with its electronegative oxygen atom, can act as a hydrogen bond acceptor, forming interactions with aromatic C-H groups from neighboring molecules. This type of hydrogen bonding is a common feature in the crystal structures of many benzaldehyde derivatives and plays a crucial role in the formation of their molecular assemblies.
The pyridine nitrogen atom introduces another potential hydrogen bond acceptor site, which can interact with C-H donors. The relative positioning of the pyridyl and benzaldehyde moieties influences the likelihood and geometry of these bonds. Furthermore, the ether linkage provides additional polarity to the molecule.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic benzene and pyridine rings are expected to contribute significantly to the stability of the crystal lattice. The planar nature of these rings allows for face-to-face or offset stacking arrangements, which are a common feature in the crystal packing of aromatic compounds. The specific geometry of these interactions, including the inter-planar distance and offset, would be influenced by the other substituents on the rings. For some related derivatives, single-crystal X-ray diffraction (SCXRD) has been used to determine precise bond lengths and dihedral angles, which in turn dictate the nature of the π-π stacking in their supramolecular structures.
Thermal Analysis Techniques for Crystalline Forms (e.g., Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to characterize the crystalline forms of organic compounds like this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing valuable information about melting point, enthalpy of fusion, and the presence of different polymorphic forms.
A typical DSC thermogram for a crystalline solid will show an endothermic peak corresponding to the melting of the substance. The temperature at the peak of this endotherm is the melting point (Tm), a key physical property that indicates the purity of the compound. For an isomer, 3-(Pyridin-3-ylmethoxy)-benzaldehyde, a melting point of 75–78°C has been reported. It has been observed in related compounds that pyridin-2-yl derivatives tend to have higher melting points than their pyridin-3-yl counterparts, which may be attributed to enhanced crystallinity arising from more directional hydrogen bonding.
The area under the melting endotherm corresponds to the enthalpy of fusion (ΔHm), which is the amount of energy required to convert the solid into a liquid at its melting point. This value is related to the strength of the intermolecular forces in the crystal lattice; a higher enthalpy of fusion generally indicates stronger intermolecular interactions.
DSC is also instrumental in identifying polymorphism, the ability of a compound to exist in more than one crystalline form. Different polymorphs will typically exhibit different melting points and enthalpies of fusion in their DSC thermograms. By analyzing the thermal behavior of a sample under various heating and cooling rates, it is possible to detect and characterize different polymorphic forms and any phase transitions between them. For instance, studies on supramolecular liquid crystal complexes have utilized DSC to determine the thermal and optical characteristics of different mesophases. mdpi.com
In the broader context of pyridyl and benzaldehyde derivatives, thermal stability is a key parameter. Thermogravimetric analysis (TGA), often used in conjunction with DSC, can provide information on the decomposition temperature of the compound. For example, in co-crystals of pyridine with benzenepolycarboxylic acids, TGA has been used to correlate the loss of pyridine with the strength of the hydrogen bonds in the crystal structure.
While a specific DSC thermogram for this compound is not presented here, the principles outlined above describe how this technique would be applied to elucidate its thermal properties and crystalline nature.
Applications in Advanced Organic Synthesis and Materials Science
A Flexible Tool for Synthetic Chemists
The strategic placement of its functional groups makes 2-(Pyridin-3-ylmethoxy)benzaldehyde a valuable intermediate in organic synthesis. The aldehyde can readily participate in a wide range of chemical transformations, such as oxidations to form carboxylic acids, reductions to yield alcohols, and various carbon-carbon bond-forming reactions. Simultaneously, the pyridine (B92270) nitrogen offers a site for coordination with metal catalysts or for quaternization, further expanding its synthetic utility.
Crafting Complex Heterocyclic Architectures
The structure of this compound is particularly well-suited for the synthesis of complex heterocyclic systems, which are foundational to many areas of chemical science, including medicinal chemistry and materials science. While direct studies on this specific isomer are not widely documented, the reactivity of its constituent functional groups suggests its potential in constructing fused ring systems. For instance, the aldehyde group can undergo condensation reactions with various nucleophiles, such as amines or active methylene (B1212753) compounds, to initiate cyclization cascades that can lead to the formation of novel polycyclic heteroaromatics. The synthesis of related pyridin-2(1H)-ones from similar precursors highlights the potential pathways available for creating such complex structures. nih.gov
A Stepping Stone to Multifunctional Organic Molecules
As a precursor, this compound provides a gateway to a wide range of multifunctional organic molecules. Its aldehyde functionality can be transformed into a variety of other groups, allowing for the introduction of new properties and functionalities into the final product. For example, its reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime, a functional group known to be present in various biologically active compounds. scbt.com Furthermore, the synthesis of 2-(1,2,3-triazoyl)benzaldehydes from 2-azidobenzaldehyde (B97285) demonstrates how the benzaldehyde (B42025) core can be a platform for creating molecules with potential applications in medicinal chemistry, such as multifunctional agents for treating diseases. nih.gov
A Scaffold for Diverse Derivatives
The core structure of this compound serves as an excellent scaffold for the generation of a library of derivatives with varied substitutions. The aromatic rings of both the benzaldehyde and pyridine moieties can undergo electrophilic substitution reactions, allowing for the introduction of a wide range of substituents. This enables the fine-tuning of the molecule's electronic and steric properties, which is crucial for applications in drug discovery and materials science. For instance, the synthesis of various substituted pyridin-2(1H)-ones has been achieved through modifications of a core structure, leading to compounds with enhanced biological activity. nih.gov
Integration into Advanced Materials
The unique characteristics of this compound also make it a promising candidate for incorporation into advanced materials, including polymers and coordination compounds.
A Monomer for Novel Polymers
The presence of reactive functional groups in this compound suggests its potential use as a monomer in polymer synthesis. The aldehyde group can participate in polymerization reactions, such as polycondensation, to form novel polymer chains. The pyridine unit, incorporated into the polymer backbone or as a pendant group, can impart specific properties to the resulting material, such as thermal stability, altered solubility, or the ability to coordinate with metal ions.
A Ligand for the Assembly of Coordination Compounds
The pyridine nitrogen atom in this compound provides a readily available site for coordination with metal ions, making it a valuable ligand for the formation of coordination compounds. chemimpex.com The aldehyde group can also participate in coordination or be modified to create multidentate ligands. The resulting metal complexes can exhibit a range of interesting properties, including catalytic activity, and unique magnetic or optical characteristics, making them suitable for various applications in materials science and catalysis.
Component in Optoelectronic Materials
The foundational structure of this compound has been incorporated into more complex molecules designed for specialized applications in materials science, particularly in the field of medical imaging. While direct applications in traditional optoelectronic devices like LEDs or solar cells are not extensively documented in current literature, its derivatives have been crucial in the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful imaging technique that relies on the detection of gamma rays emitted by a positron-emitting radionuclide, which is attached to a biologically active molecule.
| Derivative | Application | Key Features |
| 2-tert-butyl-4-chloro-5-{6-[2-(2[¹⁸F]fluoroethoxy)-ethoxy]-pyridin-3-ylmethoxy}-2H-pyridazin-3-one | PET Radiotracer for Mitochondrial Complex I Imaging nih.gov | High affinity and specificity for MC-I, good radiochemical yield and purity. nih.govresearchgate.net |
Development of Scaffolds for Structure-Activity Relationship (SAR) Investigations
The this compound framework serves as a valuable scaffold for structure-activity relationship (SAR) investigations, particularly in the design of therapeutic agents. The combination of a benzaldehyde group, a flexible ether linkage, and a pyridine ring provides multiple points for chemical modification, allowing researchers to systematically explore how structural changes affect biological activity.
A prominent area of research involves the development of novel antisickling agents for sickle cell disease (SCD). nih.gov Aromatic aldehydes are known to increase the affinity of hemoglobin for oxygen, which can inhibit the sickling of red blood cells. nih.govresearchgate.net Researchers have synthesized a series of aromatic aldehydes bearing pyridinylmethoxy groups to enhance pharmacological profiles. nih.gov By modifying the substitution pattern on both the pyridine and benzaldehyde rings, scientists can fine-tune the molecule's potency and pharmacokinetic properties. nih.govresearchgate.net For instance, studies have shown that certain derivatives interact strongly with the polymer-stabilizing αF-helix of hemoglobin, suggesting an oxygen-independent antisickling mechanism in addition to the oxygen-dependent one. nih.gov
In another therapeutic area, pyridyl-substituted compounds have been explored as multitargeting agents for Alzheimer's disease. nih.gov SAR studies on related structures, such as tetrahydroacridin-9-amines substituted with pyridylmethyl groups, have been conducted to inhibit cholinesterases and amyloid-beta aggregation. nih.gov These studies highlight the versatility of the pyridinyl-alkoxy-phenyl scaffold in medicinal chemistry. The picolylamine-substituted compound, 6-chloro-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroacridin-9-amine, was identified as a potent inhibitor of acetylcholinesterase (AChE). nih.gov While not a direct derivative of this compound, this research underscores the utility of the pyridinyl-methoxy-aromatic core in designing molecules that can interact with specific biological targets. nih.gov
| Scaffold/Derivative | Therapeutic Target | Key SAR Findings | Reference Compound Example | Potency (IC₅₀) |
| Aromatic aldehydes with pyridinylmethoxy groups | Hemoglobin (for Sickle Cell Disease) | Modifications enhance Hb-O₂ affinity and inhibit sickling. Some compounds show O₂-independent activity. nih.gov | PP10 (Methyl 6-((2-formyl-3-hydroxyphenoxy)methyl) picolinate) | Not specified in abstract |
| Pyridyl-substituted tetrahydroacridin-9-amines | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) (for Alzheimer's Disease) | Picolylamine substitution leads to potent AChE inhibition. nih.gov | 6-chloro-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroacridin-9-amine | 90 nM (AChE) |
Future Research Directions
Exploration of Novel and Sustainable Synthetic Routes
A primary objective for future research is the creation of innovative and environmentally conscious synthetic pathways to 2-(Pyridin-3-ylmethoxy)benzaldehyde. While current methods are functional, they can involve harsh conditions or generate considerable waste. The principles of green chemistry will be central to overcoming these challenges. jeeadv.ac.in
Future work will likely concentrate on developing more efficient reaction protocols. This includes exploring alternative reaction conditions and catalysts for the Williamson ether synthesis, a common method for preparing such compounds. jeeadv.ac.in For instance, the traditional synthesis might involve reacting 3-pyridinemethanol (B1662793) with 2-chlorobenzaldehyde (B119727) or a similar precursor. Research could focus on phase-transfer catalysis or microwave-assisted synthesis to enhance reaction rates and yields under milder conditions, thereby reducing energy consumption and by-product formation.
Moreover, developing one-pot syntheses, where sequential reactions are performed in a single reactor, would streamline the process, minimizing solvent use and waste. The data table below illustrates a comparison between a traditional multi-step synthesis and a hypothetical, more sustainable one-pot approach.
| Parameter | Traditional Synthesis | Hypothetical One-Pot Synthesis |
| Number of Steps | 2-3 | 1 |
| Solvent Volume | High | Low-Medium |
| Energy Consumption | High (prolonged heating) | Low (e.g., microwave) |
| Waste Generation | High (multiple workups) | Low |
| Overall Yield | Moderate | Potentially High |
This table presents a conceptual comparison of synthetic approaches.
Development of Advanced Functionalization Strategies for Enhanced Reactivity
To expand the utility of this compound, researchers are focused on creating advanced methods for its functionalization. This involves altering the molecule's core structure to introduce new chemical groups or enhance its reactivity. The pyridine (B92270) and benzaldehyde (B42025) components are the main targets for these modifications.
A significant area of future research is the late-stage functionalization of the pyridine ring. nih.gov This is particularly challenging due to the electron-deficient nature of pyridine, which often requires harsh conditions for electrophilic substitution. researchgate.netacs.org New catalytic methods, including transition-metal-catalyzed C-H activation, are being explored to selectively introduce substituents onto the pyridine ring under milder conditions. researchgate.net Such modifications can modulate the electronic properties and steric profile of the entire molecule, which is crucial for applications in medicinal chemistry and materials science. lifechemicals.com
The aldehyde group also offers opportunities for advanced functionalization. Beyond simple oxidation to a carboxylic acid or reduction to an alcohol, future research will likely explore novel catalytic transformations. This could involve developing new methods for asymmetric additions to the carbonyl group, enabling the synthesis of chiral alcohols with high enantiomeric purity.
| Functionalization Target | Potential Modification | Desired Outcome |
| Pyridine Ring | C-H Activation/Halogenation | Introduction of new functional groups for further reactions |
| Aldehyde Group | Asymmetric Reduction | Formation of specific chiral alcohol isomers |
| Benzene (B151609) Ring | Electrophilic Substitution | Alteration of electronic properties |
This table outlines potential functionalization strategies and their intended results.
In-depth Computational Modeling of Molecular Interactions and Design Principles
Computational chemistry provides a powerful lens for examining the structure, properties, and reactivity of this compound. Future work in this domain will concentrate on creating more precise and predictive models to steer the design of new derivatives and experimental studies.
Methods like Density Functional Theory (DFT) will be instrumental in providing detailed insights into the molecule's electronic structure and conformational possibilities. For example, computational studies on related benzoxazinone (B8607429) derivatives containing a 2-pyridin-3-yl moiety have been used to model their binding to biological targets like human neutrophil elastase. nih.govnih.gov Similar approaches can be applied to this compound to predict its interaction with various enzymes or receptors.
Molecular dynamics (MD) simulations will also be vital for understanding how the molecule and its derivatives behave in different environments, such as in solution or when interacting with biological membranes. These simulations can reveal key binding modes and the energetic factors driving these interactions, offering invaluable information for the rational design of new compounds with improved properties.
Integration into New Material Science Applications
The distinct combination of a flexible ether bond, an aromatic aldehyde, and a nitrogen-bearing pyridine ring makes this compound a promising candidate for creating new materials. Future research will investigate its incorporation into a range of material science applications.
One promising direction is in the field of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom in the pyridine ring can act as a ligand, binding to metal ions to form extended networks. researchgate.netrsc.org The properties of these materials, such as porosity or catalytic activity, could be tuned by modifying the structure of the organic linker.
The aldehyde group provides a reactive site for polymerization or for grafting the molecule onto surfaces. This could lead to the development of new functional polymers with tailored optical, thermal, or mechanical properties. The aromatic nature of the compound also suggests potential applications in organic electronics, where its derivatives could be explored as components in sensors or other devices.
Investigation of Stereochemical Control in Synthesis
Controlling the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of modern chemical synthesis, especially for biologically active molecules. For derivatives of this compound where the aldehyde is converted into a chiral center (e.g., an alcohol), controlling the stereochemistry is paramount.
Future research will focus on developing asymmetric synthetic methods to produce single enantiomers of these derivatives. This can be achieved using chiral catalysts, reagents, or auxiliaries that influence the stereochemical outcome of a reaction. youtube.comrsc.org For instance, the asymmetric reduction of the aldehyde to an alcohol can yield either the (R) or (S) enantiomer, depending on the catalyst used. The synthesis of complex molecules often relies on such stereochemically controlled reactions. acs.org
Organocatalysis, which employs small organic molecules as catalysts, is a particularly promising strategy for achieving high levels of stereocontrol in reactions involving aldehydes. jeeadv.ac.in The development of catalysts specifically designed for transformations of this compound will enable detailed studies of the biological activities of its individual enantiomers.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Pyridin-3-ylmethoxy)benzaldehyde, and how can reaction yields be improved?
- Methodology : The compound is typically synthesized via condensation of pyridine and benzaldehyde derivatives. For example, a related synthesis () achieved 91% yield by reacting 4-benzyloxy-3-methoxybenzaldehyde with 2-hydrazinopyridine in ethanol under acetic acid catalysis, followed by vacuum filtration and methanol washing . Key optimizations include solvent selection (ethanol for solubility), acid catalyst concentration (10 drops of acetic acid), and purification (sequential washing to remove unreacted reagents).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Multi-nuclear NMR (1H, 13C), FTIR, and HRMS are essential. reports 1H-NMR signals (e.g., δ 10.72 ppm for the aldehyde proton) and 13C-NMR peaks (δ 157.16 ppm for the carbonyl group), validated by HRMS (observed m/z 334.1553 vs. calculated 334.1556) . FTIR analysis confirmed key functional groups (C=O stretch at ~1596 cm⁻¹). Deuterated solvents (e.g., DMSO-d6) ensure minimal interference in NMR spectra.
Q. How can solubility challenges in spectroscopic analysis be addressed?
- Methodology : For insolubility in water ( ), use polar aprotic solvents like DMSO or chloroform:methanol (2:1) mixtures. Formic acid is effective for dissolving crystalline derivatives, but may require post-dilution for NMR compatibility .
Advanced Research Questions
Q. How can researchers resolve crystallographic data discrepancies in derivatives of this compound?
- Methodology : Twinning or disordered structures can distort data. Use SHELX programs (e.g., SHELXL) for high-resolution refinement ( ). Adjust parameters like HKLF 5 formatting for twinned data and monitor R-factor convergence (<5%). Validation tools (e.g., PLATON) can identify missed symmetry elements .
Q. What strategies minimize side reactions during aldehyde functionalization?
- Methodology : Protect the aldehyde group via thiazolidine formation ( ) by reacting with cysteine derivatives to form stable intermediates. Alternatively, perform reactions at low temperatures (0–5°C) in aprotic solvents (e.g., DCM) to suppress aldol condensation .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodology : Introduce substituents at the pyridine or benzaldehyde moieties ( ). For example, electron-withdrawing groups (e.g., nitro in 3-(5-Nitropyridin-2-yl)benzaldehyde) enhance electrophilicity, while methoxy groups improve solubility . Computational tools (e.g., DFT) predict electronic effects before synthesis.
Q. How to analyze conflicting NMR data caused by dynamic processes?
- Methodology : Variable-temperature NMR (VT-NMR) can resolve exchange broadening. For example, aldehyde proton splitting at 300 K () may coalesce at higher temperatures, confirming conformational flexibility. Deuterated solvents and relaxation agents (e.g., Cr(acac)₃) enhance signal resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
